molecular formula C13H23NO2 B3013333 Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate CAS No. 2248268-36-0

Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate

Cat. No.: B3013333
CAS No.: 2248268-36-0
M. Wt: 225.332
InChI Key: KSPIZHKPLYAVAR-ZWNOBZJWSA-N
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Description

Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate is a chemical compound that belongs to the class of organic compounds known as isoindoles. Isoindoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This particular compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate typically involves the hydrogenation of indoline-2-carboxylic acid in the presence of a rhodium-aluminum oxide catalyst. The reaction is carried out in methanol under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced isoindole derivatives, and substituted isoindole derivatives .

Scientific Research Applications

Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIZHKPLYAVAR-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CCCC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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